molecular formula C19H15FN2O B2647556 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone CAS No. 303146-97-6

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone

Cat. No.: B2647556
CAS No.: 303146-97-6
M. Wt: 306.34
InChI Key: JZKNTPNSXNSIBW-DHZHZOJOSA-N
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Description

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone core substituted with a 4-fluorobenzyl group and a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Styryl Group Addition: The styryl group can be added through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and styryl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorobenzyl)-3(2H)-pyridazinone: Lacks the styryl group, which may affect its biological activity and applications.

    6-styryl-3(2H)-pyridazinone: Lacks the 4-fluorobenzyl group, which may influence its chemical properties and reactivity.

Uniqueness

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone is unique due to the presence of both the 4-fluorobenzyl and styryl groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its potential for various applications compared to similar compounds.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-13H,14H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKNTPNSXNSIBW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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